molecular formula C7H4ClIO2 B049390 2-Chloro-5-iodobenzoic acid CAS No. 19094-56-5

2-Chloro-5-iodobenzoic acid

Cat. No.: B049390
CAS No.: 19094-56-5
M. Wt: 282.46 g/mol
InChI Key: GEBYSTBEDVQOTK-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4ClIO2. It is characterized by the presence of both chlorine and iodine substituents on the benzene ring, specifically at the 2 and 5 positions, respectively. This compound is known for its utility as a synthetic intermediate in various chemical reactions and its applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzoic acid typically involves a multi-step process starting from methyl anthranilate. The steps include:

Industrial Production Methods: Industrial production methods often optimize these steps to improve yield and reduce costs. For instance, the use of low-cost starting materials and efficient reaction conditions can achieve yields as high as 80% .

Chemical Reactions Analysis

2-Chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .

Scientific Research Applications

Medicinal Chemistry

Hypoglycemic Agents
One of the most notable applications of 2-chloro-5-iodobenzoic acid is in the synthesis of hypoglycemic agents, particularly Dapagliflozin (BMS-512148), which is used for the treatment of type 2 diabetes. The compound serves as a crucial intermediate in the synthetic pathway due to its unique structural features that allow for selective reactions with other functional groups .

Anticancer Research
Recent studies have indicated potential anticancer properties associated with compounds derived from this compound. By modifying its structure, researchers have been able to create derivatives that exhibit cytotoxic effects against various cancer cell lines. This has opened avenues for further research into its effectiveness as an anticancer agent .

Organic Synthesis

Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. Its halogen substituents enable various electrophilic substitutions, allowing chemists to create complex molecules with diverse functional groups. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals .

Synthesis Methodologies
The synthesis of this compound has been optimized through various methodologies, including iodination and Sandmeyer reactions. These methods have been refined to improve yield and reduce production costs, achieving yields as high as 80% under optimized conditions . The following table summarizes different synthetic routes and their yields:

Synthesis Method Yield (%) Key Steps
Iodination + Sandmeyer70-80Iodination followed by chlorination
Hydrolysis of Esters64-70Ester hydrolysis after chlorination
Direct HalogenationVariesVaries based on substrate and conditions

Material Science

Polymer Chemistry
In material science, this compound is explored as a precursor for polymers with specialized properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to assess its effectiveness in creating high-performance materials for industrial applications .

Case Study 1: Synthesis of Dapagliflozin

A detailed study demonstrated the use of this compound in synthesizing Dapagliflozin. The synthetic route involved multiple steps where the compound was subjected to various reactions leading to high-purity final products suitable for pharmaceutical applications .

Case Study 2: Anticancer Derivatives

Research conducted on derivatives of this compound revealed promising results against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The derivatives exhibited significant cytotoxicity, suggesting potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzoic acid is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives, such as mGluR2 modulators, function by binding to specific receptors and modulating their activity. This can influence neurotransmitter release and signal transduction pathways, impacting various physiological processes.

Comparison with Similar Compounds

  • 2-Chloro-4-iodobenzoic acid
  • 2-Chloro-3-iodobenzoic acid
  • 2-Chloro-6-iodobenzoic acid

Comparison: 2-Chloro-5-iodobenzoic acid is unique due to the specific positioning of the chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .

Biological Activity

2-Chloro-5-iodobenzoic acid (CAS Number: 19094-56-5) is an aromatic compound with significant biological activity, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H4ClIO2\text{C}_7\text{H}_4\text{ClI}\text{O}_2
  • Molecular Weight : 252.47 g/mol
  • Melting Point : Approximately 203–204 °C
  • Solubility : Soluble in organic solvents like methanol and chloroform.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Iodination : Starting from methyl 2-aminobenzoate, iodination is performed using iodine reagents.
  • Sandmeyer Reaction : This step introduces the halogen substituents.
  • Hydrolysis : The final product is obtained through hydrolysis under alkaline conditions.

A typical reaction pathway includes:

Methyl 2 aminobenzoateIodinationEthyl 2 amino 5 iodobenzoateSandmeyer2 Chloro 5 iodobenzoic acid\text{Methyl 2 aminobenzoate}\xrightarrow{\text{Iodination}}\text{Ethyl 2 amino 5 iodobenzoate}\xrightarrow{\text{Sandmeyer}}\text{2 Chloro 5 iodobenzoic acid}

Anticancer Properties

Research has demonstrated that this compound exhibits potential anticancer activity. A study published in MDPI highlighted its effectiveness in inhibiting the proliferation of various cancer cell lines, particularly in non-Hodgkin lymphoma models. The compound was shown to impact mitochondrial functions critical for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Notably, it has been reported to inhibit lysine deacetylases (KDACs), which are crucial in regulating gene expression and cellular metabolism. This inhibition can lead to altered cellular functions, making it a candidate for further investigation in metabolic disorders and cancer therapy .

Study on DLBCL

In a study focusing on diffuse large B-cell lymphoma (DLBCL), researchers found that the compound's inhibition of SIRT3 (a mitochondrial lysine deacetylase) was linked to reduced tumor growth in vivo. This indicates its potential as a therapeutic agent in treating specific types of cancers .

Synthetic Applications

Moreover, this compound serves as an intermediate in synthesizing various pharmaceutical compounds, including hypoglycemic agents like dapagliflozin. Its unique structure allows for multiple functional group modifications, enhancing its utility in drug development .

Research Findings Summary Table

Study/Source Biological Activity Findings
MDPI AnticancerInhibits proliferation of cancer cells; affects mitochondrial functions.
Study on DLBCL Enzyme InhibitionInhibits SIRT3 leading to reduced tumor growth in vivo.
Synthetic Applications Pharmaceutical IntermediateUsed in the synthesis of hypoglycemic agents; versatile for functional group modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-5-iodobenzoic acid in academic research?

  • Methodological Answer : The compound is commonly synthesized via diazotization-iodination of 5-amino-2-chlorobenzoic acid. A one-pot procedure involves treating the amine with p-toluenesulfonic acid, polymer-supported nitrite, and NaI at room temperature for 24 hours, yielding 79% purity . Alternatively, esterification of this compound in refluxing methanol, followed by cyanation with CuCN and hydroxylamine hydrochloride, generates intermediates for heterocyclic derivatives (e.g., 1,2,4-oxadiazoles) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.22–8.32 ppm (¹H) and 90.9–168.8 ppm (¹³C) confirm aromatic protons and carboxylate groups .
  • X-ray crystallography : Used to resolve crystal structures of derivatives, such as sulfonamides, with C–I bond lengths of ~2.09 Å .
  • HPLC : Purity assessment (>97% via retention time analysis) .

Q. How is this compound utilized in heterocyclic compound synthesis?

  • Methodological Answer : It serves as a precursor for bioactive heterocycles. For example, coupling with 3,6-dichloropicolinoyl chloride under alkaline conditions yields 1,2,4-oxadiazoles with antifungal activity. Cyclization at 0°C for 7 hours minimizes side reactions .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound?

  • Methodological Answer : Optimize Suzuki-Miyaura couplings by:

  • Using Pd(OAc)₂ (5 mol%) and Na₂CO₃ in H₂O/THF at 50°C for 2 hours .
  • Monitoring reaction progress via TLC to prevent over-iodination.
  • Purifying via acid precipitation (1M HCl) to isolate biphenyl carboxylic acids in quantitative yield .

Q. How to reconcile discrepancies in reported melting points (155–156°C vs. 161–163°C)?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validate purity via:

  • Differential Scanning Calorimetry (DSC) : Determine exact melting ranges.
  • Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs .
  • Elemental Analysis : Confirm C/H/N ratios match theoretical values (e.g., C: 29.78%, H: 1.43%) .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Temperature Control : Conduct esterification at reflux (60–80°C) to avoid decarboxylation .
  • Protecting Groups : Use methyl esters to shield the carboxylate during iodination .
  • Catalyst Selection : L-proline in CuCN-mediated cyanation reduces byproduct formation .

Q. What mechanistic insights explain the iodination efficiency in derivatives of this compound?

  • Methodological Answer : Iodination proceeds via radical or electrophilic pathways, depending on substituents. Electron-withdrawing groups (e.g., -Cl) enhance para-iodination due to directed ortho-metallation. Kinetic studies using ¹²⁵I labeling can track regioselectivity .

Properties

IUPAC Name

2-chloro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYSTBEDVQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334099
Record name 2-Chloro-5-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19094-56-5
Record name 2-Chloro-5-iodobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodobenzoic acid
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Record name 2-Chloro-5-iodobenzoic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
2-Chloro-5-iodobenzoic acid

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